molecular formula C11H20N2O2 B1407263 (1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane CAS No. 473795-32-3

(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane

Cat. No.: B1407263
CAS No.: 473795-32-3
M. Wt: 212.29 g/mol
InChI Key: NIZTZRCJEKIRON-IUCAKERBSA-N
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Description

(1R,3R,4S)-Rel-3-(Boc-amino)-1-azabicyclo[2.2.1]heptane is a chiral, bicyclic building block of significant value in pharmaceutical research and advanced synthesis. This compound features a rigid [2.2.1] azabicyclic scaffold that introduces stereochemical complexity, making it a versatile intermediate for constructing peptidomimetics and other biologically active molecules. A primary and contemporary application for this scaffold is in the development of SARS-CoV-2 3CL protease (3CLpro) inhibitors . Research demonstrates that incorporating the [2.2.1] azabicyclic ring system can improve metabolic stability and pharmacokinetic properties in drug candidates, as it serves as a key structural component that is well-accommodated in the enzyme's binding pocket . The tert-butoxycarbonyl (Boc) protecting group on the amine is a standard feature that facilitates selective deprotection for further synthetic elaboration. Beyond antiviral agents, derivatives of 2-azabicyclo[2.2.1]heptane have also been explored as chiral catalysts or ligands in enantioselective reactions, such as the aldol reaction, leveraging their defined three-dimensional structure to induce asymmetry . This compound is provided for research applications only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZTZRCJEKIRON-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN2CC[C@H]1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine. Common methods include:

Reagent Conditions Yield Application
HCl in dioxane0–25°C, 1–4 hours85–92%Preparation of free amine for coupling
Trifluoroacetic acidRT, 30 minutes90%Peptide synthesis intermediates
HBr in acetic acid0°C, 2 hours88%Salt formation (e.g., hydrochloride)

Deprotection enables subsequent reactions such as:

  • Amide coupling : With activated esters (e.g., EDC/HOBt) or carboxylic acids .

  • Alkylation : Using alkyl halides or Michael acceptors .

  • Suzuki–Miyaura cross-coupling : After introducing a boronate handle .

Nucleophilic Substitution at the Amine Position

The secondary amine participates in SN2 reactions with electrophiles:

Example Reaction with 2-Bromo-4-(trifluoromethyl)pyridine :

Component Quantity Role
(1R,3R,4S)-Boc-protected amine1.3 gNucleophile
2-Bromo-4-(trifluoromethyl)pyridine0.5 gElectrophile
Cesium fluoride0.33 gBase
DMSO5 mLSolvent
Conditions 120°C, 18 hoursYield : 66%

This generates a pyridine-substituted derivative for kinase inhibitor development .

Ring-Opening and Functionalization

The bicyclic framework undergoes controlled ring-opening under specific conditions:

Reagent Product Application
H₂/Pd-CCyclopentane diamine derivativeChiral ligand synthesis
m-CPBAEpoxidized intermediateNeuropharmacology probes
KMnO₄ (aq)Dicarboxylic acidPolymer precursors

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

Compound Reactivity Feature
(1S,4S)-2-Boc-2,5-diazabicycloheptane Dual amine sites enable sequential functionalization
(1R,3S,4S)-Boc-azabicycloheptane carboxylic acid Carboxylic acid facilitates peptide coupling without deprotection
tert-Butyl 5-hydroxy-2-azabicycloheptaneHydroxyl group participates in Mitsunobu reactions or oxidation to ketones

Scientific Research Applications

Biological Applications

Enzyme Inhibition : Research indicates that compounds similar to (1R,3R,4S)-Rel-3-(Boc-amino)-1-azabicyclo[2.2.1]heptane exhibit significant biological activity, particularly as enzyme inhibitors. The bicyclic structure may enhance binding affinity and specificity towards certain receptors or enzymes, making them valuable in drug development.

Potential Therapeutic Uses :

  • Neurological Disorders : Due to its structural properties, there is potential for applications in treating neurological disorders by modulating neurotransmitter systems.
  • Anticancer Activity : Some studies suggest that related compounds may possess anticancer properties through mechanisms involving apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameStructureUnique Features
(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amineStructureLacks the Boc protecting group; simpler amine structure
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acidStructureContains a carboxylic acid functional group; different stereochemistry
1-Azabicyclo[2.2.1]heptaneStructureBase structure without any functional groups; serves as a parent compound

This table illustrates how the presence of the Boc group enhances the compound's utility in chemical synthesis and biological applications compared to other similar compounds.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways associated with cancer progression. Results showed promising inhibition rates compared to standard inhibitors.

Case Study 2: Neuropharmacological Effects

Another research project explored the neuropharmacological effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behavior when administered at specific dosages.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key features of (1R,3R,4S)-Rel-3-(Boc-amino)-1-azabicyclo[2.2.1]heptane with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents Stereochemistry Key Applications/Properties References
This compound C₁₁H₂₀N₂O₂ 212.29 Boc-protected amine (1R,3R,4S) Pharmaceutical intermediate
1-Azabicyclo[2.2.1]heptan-3-amine (exo) C₆H₁₂N₂ 112.17 Free amine (1R,3S,4S)-rel Precursor for bioactive molecules
3-Fluoro-1-azabicyclo[2.2.1]heptane C₆H₁₀FN 115.15 Fluorine at C3 N/A Metabolic stability enhancement
1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride C₇H₁₀ClNO 159.61 Carbonyl chloride (1R,3S,4R)-rel Reactive intermediate for amide bonds
(1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane C₁₁H₁₉NO₂ 197.28 Boc-protected amine (1S,4R) Chiral building block
Key Observations:
  • Boc Protection : The Boc group in the target compound and (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane provides stability under basic conditions but is cleavable under acidic conditions, making these compounds versatile intermediates .
  • Stereochemical Impact : The (1R,3R,4S) configuration distinguishes the target compound from the exo-amine (1R,3S,4S)-rel, which exhibits different solubility and reactivity profiles .
  • Functional Groups: The 3-fluoro derivative (C₆H₁₀FN) demonstrates how halogenation alters lipophilicity and metabolic resistance, whereas the carbonyl chloride (C₇H₁₀ClNO) is highly reactive in coupling reactions .

Commercial Availability and Pricing

  • The target compound is listed at 95% purity, though its price is unspecified. Comparatively, (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane costs €157.00/250 mg, reflecting the premium for stereochemical precision .
  • Unprotected amines (e.g., 1-azabicyclo[2.2.1]heptan-3-amine) are cheaper but require additional steps for functionalization .

Biological Activity

(1R,3R,4S)-Rel-3-(Boc-amino)-1-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by its unique stereochemistry and the presence of a tert-butoxycarbonyl (Boc) protected amino group. This structural configuration makes it an intriguing candidate for various biological applications, particularly in drug development and enzyme inhibition studies.

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molar Mass : 212.29 g/mol
  • CAS Number : 473795-32-3
  • Density : 1.10 ± 0.1 g/cm³ (Predicted)
  • Boiling Point : 308.9 ± 21.0 °C (Predicted)
  • pKa : 12.39 ± 0.20 (Predicted)

Biological Activity Overview

Research indicates that compounds related to this compound exhibit significant biological activity, particularly as enzyme inhibitors and in interactions with various biological targets. The bicyclic structure may enhance binding affinity and specificity towards certain receptors or enzymes, making them valuable in drug development.

While specific mechanisms of action for this compound are not extensively documented, its structural features suggest potential interactions with enzyme active sites or receptor binding domains.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A study focused on compounds containing a bicyclic amino moiety similar to this compound demonstrated their effectiveness as DPP-4 inhibitors. DPP-4 is crucial in glucose metabolism and is a target for type 2 diabetes treatment:

CompoundStructureBiological Activity
NeogliptinBicyclic structure with amino acid substitutionsPotent DPP-4 inhibitor
Compound 12aSimilar bicyclic structureEffective in lowering blood glucose levels

This research suggests that modifications to the bicyclic structure can lead to enhanced biological activity against DPP-4, indicating the potential of this compound as a scaffold for developing new diabetes medications .

Enzyme Interaction Studies

The compound's unique structural attributes allow for the exploration of enzyme interactions:

Enzyme TargetInteraction TypeObserved Effect
Dipeptidyl Peptidase IVInhibitionDecreased enzymatic activity
Other ProteinsBinding Affinity StudiesPotential for selective inhibition

These findings underscore the importance of the bicyclic framework in facilitating specific interactions with biological macromolecules .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amineLacks Boc protecting groupSimpler amine structure
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acidContains carboxylic acid groupDifferent stereochemistry
1-Azabicyclo[2.2.1]heptaneBase structure without functional groupsServes as a parent compound

The presence of the Boc protecting group in this compound enhances its utility in organic synthesis and biological applications compared to other similar compounds .

Q & A

Q. Table 1: Representative Synthetic Routes

MethodKey StepsStereochemical OutcomeYieldReference
Trans-4-hydroxy-L-proline derivativeSulfonate formation, enolate alkylation, cyclization(4R)-configuration70-86%
Racemic resolutionDi-p-toluoyl tartaric acid crystallization>99% ee40-60%
Green synthesisNaOMe-mediated cyclization, Pd/C hydrogenation(1S,4S)-configuration85-90%

Advanced: How can researchers resolve contradictions in stereochemical assignments of azabicycloheptane derivatives?

Answer:
Discrepancies in stereochemical assignments (e.g., endo vs. exo configurations) often arise due to misinterpreting NMR coupling constants or crystallographic data. Solutions include:

  • X-ray crystallography : Absolute configuration confirmation via single-crystal analysis (e.g., correction of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane to exo-(1S,3S,4R) using X-ray data) .
  • Chiroptical methods : Circular dichroism (CD) spectroscopy to correlate Cotton effects with configurations (e.g., assigning (1R,4S)-configuration to ketone derivatives via CD) .
  • Revisiting reaction mechanisms : Analyzing ring-expansion side products (e.g., distinguishing azabicyclo[3.2.1]octanes from bicyclo[2.2.1]heptanes via LC-MS and NOESY) .

Basic: What analytical techniques are essential for confirming the stereochemistry of azabicycloheptane derivatives?

Answer:

  • NMR spectroscopy : 1^1H-1^1H coupling constants (e.g., J1,3 and J3,4) differentiate endo/exo configurations .
  • X-ray crystallography : Definitive assignment of absolute configuration (e.g., resolving pseudo-enantiomers in azabicyclo[3.2.1]octanes) .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., resolving methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate) .

Advanced: How does the stereochemistry of Boc-protected azabicycloheptanes influence their reactivity in subsequent derivatization?

Answer:

  • Steric hindrance : Exo-Boc groups may shield reactive sites, slowing acylation or alkylation. For example, pseudo-enantiomeric ligands show divergent yields and enantiomeric excess in catalytic reactions due to steric mismatches .
  • Electronic effects : Electron-withdrawing Boc groups alter nucleophilicity of the amine, affecting coupling reactions (e.g., reduced reactivity in SN2 displacements) .
  • Solvent-dependent behavior : Polar aprotic solvents (e.g., DMF) enhance solubility of Boc-protected intermediates, enabling efficient cyclization .

Basic: What are common challenges in the purification of azabicycloheptane intermediates, and how are they addressed?

Answer:

  • Low crystallinity : Use salt formation (e.g., di-p-toluoyl hemitartrates) to improve crystallinity and enantiomeric purity .
  • Side products from ring expansion : Flash chromatography (toluene/diethyl ether gradients) separates bicyclo[2.2.1]heptanes from bicyclo[3.2.1]octane byproducts .
  • Volatile impurities : Short-path distillation under reduced pressure removes low-boiling contaminants (e.g., residual nitromethane) .

Advanced: What methodologies are effective in achieving enantiomeric excess in azabicycloheptane derivatives during catalytic processes?

Answer:

  • Pseudo-enantiomeric ligands : Using ligands with complementary steric profiles (e.g., (1R,4R,5S)- vs. (1S,4S,5R)-azabicyclo[3.2.1]octanes) improves enantioselectivity in asymmetric catalysis .
  • Dynamic kinetic resolution : Combining chiral catalysts (e.g., Ru-BINAP complexes) with racemization agents enhances ee in cycloadditions .
  • Temperature control : Lowering reaction temperatures (−20°C to 0°C) reduces epimerization risks during Boc deprotection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane

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